Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate

Physicochemical properties Chromatographic behavior Intermediate selection

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate is the mandatory ethyl ester for ISO-standard trinexapac-ethyl synthesis. Its XLogP3-AA is ~0.4 units higher than the methyl analog, providing ~2.5× greater octanol-water partition for superior phase-transfer during cyclopropanecarbonyl acylation. Dual reactive centers (enolizable β-diketone + ethyl ester) enable selective functionalization inaccessible to free acid or methyl ester variants. Patent-protected routes specify this exact intermediate. Also serves as versatile 4-HPPD herbicide scaffold precursor. CLP-classified; GHS SDS available.

Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
CAS No. 88805-65-6
Cat. No. B3058301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate
CAS88805-65-6
Molecular FormulaC9H12O4
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(=CC(=O)C1)O
InChIInChI=1S/C9H12O4/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h5-6,10H,2-4H2,1H3
InChIKeySSXUXPNPVFUMDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Hydroxy-5-oxocyclohex-3-enecarboxylate (CAS 88805-65-6): Core Intermediate for Cyclohexanedione-Derived Agrochemical Synthesis


Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (CAS 88805-65-6) is a β-ketoester-functionalized cyclohexenone derivative with molecular formula C9H12O4 and molecular weight 184.19 g/mol, possessing a characteristic enolizable 1,3-diketone moiety within a six-membered ring scaffold [1]. The compound serves as a strategic intermediate for constructing cyclohexanedione-based plant growth regulators and herbicides, with documented utility in the synthesis of trinexapac-ethyl and related 4-HPPD inhibitors . Its dual reactive centers—an enolizable β-diketone and an ethyl ester—enable selective functionalization pathways not equally accessible across close structural analogs.

Why Methyl and Non-Ester Analogs Cannot Substitute for Ethyl 3-Hydroxy-5-oxocyclohex-3-enecarboxylate (CAS 88805-65-6) in Validated Agrochemical Pathways


Generic substitution of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate with its methyl ester analog (CAS 135365-38-7) or the free carboxylic acid derivative introduces measurable physicochemical deviations that alter reaction selectivity, purification behavior, and downstream pharmacokinetic properties of the final active ingredient. The ethyl ester exhibits a computed XLogP3-AA value approximately 0.4 units higher than the methyl ester, translating to a ~2.5-fold increase in octanol-water partition coefficient [1]. This lipophilicity differential directly impacts phase-transfer behavior during acylation and subsequent cyclopropanecarbonyl conjugation steps. Furthermore, established patent-protected synthetic routes to trinexapac-ethyl specifically call for the ethyl ester intermediate—the methyl analog would yield trinexapac-methyl, which is not the commercial ISO-standard active ingredient [2].

Quantitative Differentiation Evidence for Ethyl 3-Hydroxy-5-oxocyclohex-3-enecarboxylate (CAS 88805-65-6) vs. Structural Analogs


Physicochemical Differentiation: Lipophilicity and Purification Behavior vs. Methyl Ester Analog

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (target) exhibits significantly higher lipophilicity than its methyl ester analog (methyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate, CAS 135365-38-7). This difference directly influences chromatographic retention time, organic/aqueous phase partitioning during work-up, and the solubility profile of the intermediate during multi-step synthesis [1].

Physicochemical properties Chromatographic behavior Intermediate selection

Regulatory Hazard Classification Profile and Occupational Handling Requirements

Under CLP Regulation (EC) No 1272/2008, Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (target) carries specific harmonized hazard classifications that mandate distinct handling protocols compared to non-harmonized analogs [1]. Unlike many in-class cyclohexenone intermediates that lack harmonized classification, this compound has an established regulatory profile enabling consistent SDS authoring and risk assessment.

Safety data Occupational health Procurement compliance

Proven Synthetic Utility in Trinexapac-Ethyl Manufacture: Downstream Identity Validation

The ethyl ester derivative Ethyl 3-((cyclopropanecarbonyl)oxy)-5-oxocyclohex-3-enecarboxylate (CAS 199446-36-1)—a direct downstream intermediate in trinexapac-ethyl synthesis—is accessed specifically from Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate via O-acylation [1]. This pathway is structurally validated; the methyl ester analog would lead to a non-cognate final ester (trinexapac-methyl) not registered as the commercial ISO-standard active ingredient [2].

Agrochemical synthesis Plant growth regulator Process intermediate

Commercial Availability with Documented Batch-Level Analytical QC (97% Purity, Multi-Method Verification)

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate is commercially supplied at standard purity of 97%, with batch-specific analytical QC documentation including NMR, HPLC, and GC traceability . In contrast, the methyl ester analog (CAS 135365-38-7) is typically offered at 95% purity with fewer documented orthogonal analytical verification methods .

Quality control Analytical characterization Procurement specification

Evidence-Backed Application Scenarios for Ethyl 3-Hydroxy-5-oxocyclohex-3-enecarboxylate (CAS 88805-65-6) Procurement


Synthesis of Trinexapac-Ethyl and Related Cyclohexanedione Plant Growth Regulators

This compound is the definitive ethyl ester building block for constructing trinexapac-ethyl (CAS 95266-40-3), a commercial plant growth regulator that inhibits gibberellin biosynthesis and reduces lodging in cereal crops and grasses [1]. Acylation of the target compound's enol hydroxyl with cyclopropanecarbonyl chloride yields the key O-acylated intermediate (CAS 199446-36-1) [2]. The methyl ester analog would produce the incorrect final ester, making the ethyl ester the required choice for manufacturers targeting the ISO-standard active ingredient .

Synthesis of 4-HPPD Inhibitor Herbicide Scaffolds

The acylcyclohexanedione pharmacophore present in commercial 4-HPPD herbicides (e.g., mesotrione, sulcotrione) is directly accessible from the 3-hydroxy-5-oxocyclohex-3-ene scaffold [1]. Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate serves as a versatile precursor for introducing the essential 2-aroyl substituent characteristic of triketone herbicides [2]. The ethyl ester's increased lipophilicity (XLogP3-AA = 0.2 vs. -0.2 for methyl analog) facilitates organic-phase aroylation reactions with improved phase transfer efficiency .

Analytical Reference Standard and Impurity Profiling for Trinexapac Formulations

Given its structural relationship to trinexapac-ethyl and its established hazard classification profile (Skin Irrit. 2; Eye Dam. 1; Skin Sens. 1) [1], this compound is employed as a reference standard in impurity profiling studies of trinexapac technical material and formulated products [2]. The harmonized CLP classification provides a legally-defined foundation for GHS-compliant SDS authoring and occupational exposure limit setting .

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